molecular formula C13H16N4O5S B2795047 1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate CAS No. 2034339-27-8

1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate

Cat. No.: B2795047
CAS No.: 2034339-27-8
M. Wt: 340.35
InChI Key: ZHILYWGTGJHDJN-UHFFFAOYSA-N
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Description

1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and an oxazolidinone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is often formed through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using carbamate formation reactions, typically involving isocyanates or carbamoyl chlorides.

    Oxazolidinone Formation: The oxazolidinone moiety is introduced through cyclization reactions involving amino alcohols and carbonyl compounds.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1,3-thiazol-2-yl)pyrrolidin-3-yl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace halogen atoms.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Properties

IUPAC Name

[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5S/c18-10-8-21-13(20)17(10)5-2-15-12(19)22-9-1-4-16(7-9)11-14-3-6-23-11/h3,6,9H,1-2,4-5,7-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHILYWGTGJHDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC(=O)NCCN2C(=O)COC2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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